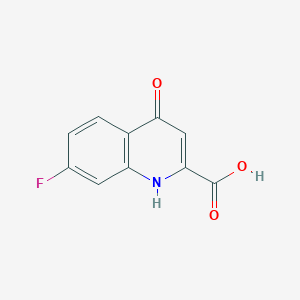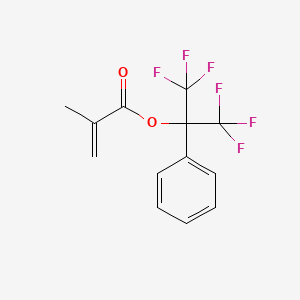
1,5-Dihydroxypentan-3-one
描述
1,5-Dihydroxypentan-3-one: is an organic compound with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol . It is a 1,5-dicarbonyl compound, meaning it has two carbonyl groups (C=O) separated by a single carbon atom, with hydroxyl (OH) groups on the first and fifth carbon atoms. This structure gives it unique chemical properties and reactivity, making it a valuable compound in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: 1,5-Dihydroxypentan-3-one can be synthesized through the condensation of dihydroxyacetone with ammonia. The balanced chemical equation for this synthesis is: [ \text{CH}_2(\text{OH})-\text{CO}-\text{CH}_2(\text{OH}) + \text{NH}_3 \rightarrow \text{C}(\text{OH})\text{CH}_2-\text{C}(\text{O})-\text{CH}_2-\text{C}(\text{OH})=\text{NH} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is typically synthesized in research laboratories for scientific purposes .
化学反应分析
Types of Reactions: 1,5-Dihydroxypentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated compounds or ethers.
科学研究应用
1,5-Dihydroxypentan-3-one is used in various scientific research applications, including:
作用机制
The mechanism of action of 1,5-dihydroxypentan-3-one involves its reactivity as a 1,5-dicarbonyl compound. The presence of both carbonyl and hydroxyl groups allows it to participate in various chemical reactions, including condensation, oxidation, and reduction. These reactions are facilitated by the compound’s ability to form hydrogen bonds and interact with other molecules, making it a versatile reagent in organic synthesis.
相似化合物的比较
1,3-Dihydroxyacetone: A compound with similar hydroxyl groups but different carbonyl positioning.
1,5-Pentanediol: A compound with hydroxyl groups but lacking carbonyl groups.
1,5-Dihydroxy-2-pentanone: A compound with similar functional groups but different carbon chain positioning.
Uniqueness: 1,5-Dihydroxypentan-3-one is unique due to its combination of 1,5-dicarbonyl and hydroxyl groups, which confer distinct reactivity and stability properties. This makes it a valuable compound for studying chemical reactions and developing new synthetic methodologies.
属性
IUPAC Name |
1,5-dihydroxypentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-3-1-5(8)2-4-7/h6-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOWHQAFPBKSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565482 | |
| Record name | 1,5-Dihydroxypentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4254-85-7 | |
| Record name | 1,5-Dihydroxypentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


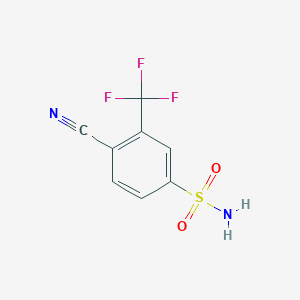
![1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1368758.png)
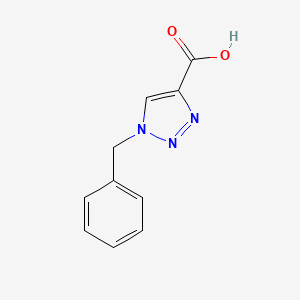
![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)
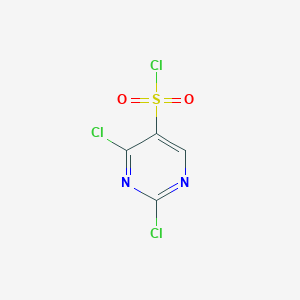
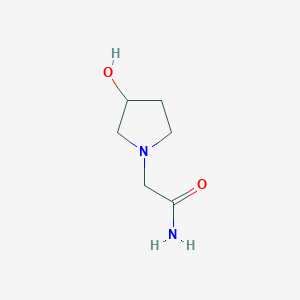
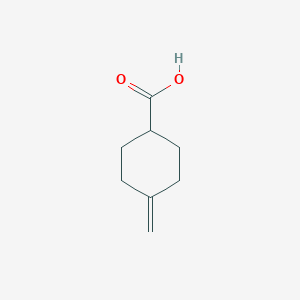
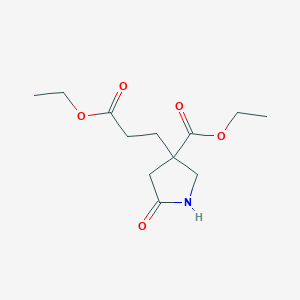
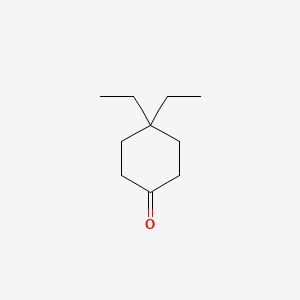
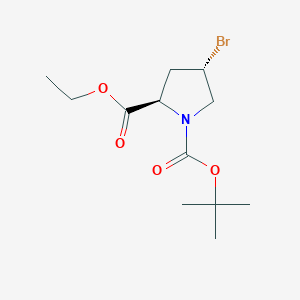
![1-(tert-Butyl) 2-ethyl (2S,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368810.png)
